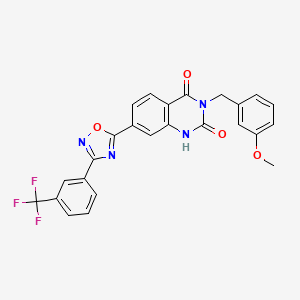

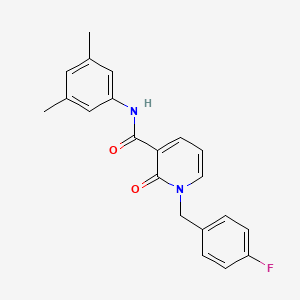

3-(3-methoxybenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3-methoxybenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be related to several classes of heterocyclic compounds, including quinazolinediones and oxadiazoles. These classes of compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of related quinazolinediones and oxadiazoles typically involves multi-step reactions starting from simple precursors. For instance, 3-aminoquinazoline-2,4-diones can be synthesized from fluorobenzoic acid in a few high-yielding steps, with key steps including the generation of a dianion of urea and intramolecular nucleophilic displacement . Similarly, 1,2,4-oxadiazoles can be synthesized from 2-aminobenzohydrazides and Schiff bases, followed by oxidation . The synthesis of the compound would likely involve similar strategies, possibly including the use of 3-methoxybenzyl and trifluoromethylphenyl moieties as starting materials or intermediates.

Molecular Structure Analysis

The molecular structure of related compounds shows that methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones can adopt V-shaped or planar conformations, which significantly affect their solid-state molecular packing . The presence of a trifluoromethyl group in the compound of interest could introduce additional electronic and steric effects, potentially influencing its conformation and reactivity.

Chemical Reactions Analysis

The chemical reactivity of oxadiazoles and quinazolinediones is quite varied. Oxadiazoles can participate in photoinduced single electron transfer reactions, leading to the formation of quinazolin-4-ones or open-chain products . Quinazolinediones can be radioiodinated, which is useful for biodistribution studies in tumor-bearing mice . The compound may also undergo similar reactions, which could be exploited for its potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the methoxy group could affect the compound's solubility in organic solvents, while the trifluoromethyl group could increase its lipophilicity . The presence of the oxadiazole and quinazolinedione rings would likely contribute to the compound's stability and reactivity, as well as its potential to form hydrogen bonds and other non-covalent interactions .

Propriétés

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-7-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F3N4O4/c1-35-18-7-2-4-14(10-18)13-32-23(33)19-9-8-16(12-20(19)29-24(32)34)22-30-21(31-36-22)15-5-3-6-17(11-15)25(26,27)28/h2-12H,13H2,1H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBPIGCZQYRZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxybenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001865.png)

![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3001866.png)

![2-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3001872.png)

![2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3001878.png)

![3-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B3001883.png)

![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B3001888.png)